molecular formula C11H20N2O B8607485 2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one

2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one

Katalognummer: B8607485
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: CZSZQIRYTFUSKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-butyl-1,3-diazaspiro[4.4]nonan-4-one

InChI

InChI=1S/C11H20N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h9,13H,2-8H2,1H3,(H,12,14)

InChI-Schlüssel

CZSZQIRYTFUSKQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1NC(=O)C2(N1)CCCC2

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique spirocyclic structure allows for the formation of various derivatives that can be tailored for specific applications in drug development and material science.

Synthetic Routes
The synthesis typically involves reacting butylamine with a suitable spirocyclic precursor under controlled conditions, often utilizing sodium hydroxide as a base and ethanol as a solvent. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Biological Applications

Pharmaceutical Development
2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one has been investigated for its potential in developing novel therapeutic agents. It serves as a key intermediate in the synthesis of medications targeting neurological disorders and has shown promise in the development of antihypertensive drugs like Irbesartan .

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines, making it a candidate for further exploration in drug discovery .

Industrial Applications

Agricultural Chemistry
In agricultural chemistry, this compound is used to formulate agrochemicals that enhance crop protection. Its effectiveness compared to traditional pesticides makes it a valuable asset in sustainable agriculture practices .

Material Science
The compound is also explored for its potential in creating advanced materials with unique properties such as improved durability and resistance to environmental factors. This application is critical for developing new materials that can withstand harsh conditions .

Case Study 1: Pharmaceutical Development

A study focused on the synthesis of this compound derivatives revealed their potential as enzyme inhibitors. These derivatives were tested against acetylcholinesterase and butyrylcholinesterase, showing promising results for treating Alzheimer's disease .

Case Study 2: Agricultural Applications

Research on agrochemical formulations incorporating this compound highlighted its effectiveness in enhancing crop yield while minimizing environmental impact. Field trials demonstrated significant improvements in pest resistance compared to conventional pesticides .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Spirocyclic Compounds

Structural Analogues with Modified Substituents

(a) 2-Butyl-3-(4′-Bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one (IRB-05)
  • Key Features :
    • Synthesized via alkylation of the parent compound with 4-bromobenzyl bromide .
    • Intermediate in Irbesartan synthesis; critical for introducing the biphenyltetrazole moiety .
  • Comparison :
    • Higher molecular weight (C₂₁H₂₈BrN₂O) due to bromobenzyl substitution.
    • Enhanced lipophilicity improves binding to hydrophobic enzyme pockets compared to the parent compound .
(b) 7-(Azidomethyl)-3-(benzyloxymethyl)-1,3-diazaspiro[4.4]nonan-4-one Derivatives
  • Key Features :
    • Synthesized using tert-butyl peroxides and lead-based oxidants (e.g., tetrabutyl lead) .
    • Stereochemical diversity: Configurational isomers (e.g., 5R,6R vs. 5S,6R) influence reactivity and yield (60% vs. variable) .
  • Comparison :
    • Benzyloxymethyl and azidomethyl groups increase steric bulk, reducing solubility but enhancing stability under acidic conditions .

Spirocyclic Compounds with Heteroatom Variations

(a) 6-Benzoyl-7-hydroxy-2-thia-6-azaspiro[4.4]nonan-4-one
  • Key Features :
    • Synthesized via condensation of 4-benzamido-3-oxothiophan with acrolein .
    • Contains a sulfur atom in place of one nitrogen in the diazaspiro system.
  • Lower polarity compared to nitrogen-containing analogues .
(b) 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
  • Key Features: Contains a second nitrogen in the spiro system, enabling diverse hydrogen-bonding interactions . Synthesized via novel pyrrolidine formation methods .
  • Comparison: Additional nitrogen enhances solubility in polar solvents (e.g., water or ethanol) .

Derivatives with Pharmacological Modifications

(a) 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one Aralkyl Derivatives
  • Key Features :
    • Synthesized via microwave-assisted alkylation with bioactive aralkyl halides .
    • Demonstrated AChE inhibition (IC₅₀ values ranging from 1–10 μM) .
  • Comparison :
    • Bulky aralkyl groups (e.g., triphenylmethyl) improve blood-brain barrier penetration but reduce metabolic stability .

Critical Analysis of Research Findings

  • Synthetic Efficiency : Microwave irradiation improves yields (e.g., 85–90%) for aralkyl derivatives compared to conventional methods (60–70%) .
  • Hazard Mitigation : The hydrochloride salt’s acute toxicity necessitates strict handling protocols, contrasting with safer analogues like 7-benzyl-2,7-diazaspiro derivatives .
  • Biological Relevance : AChE inhibition in derivatives highlights the spirocyclic core’s versatility, though substituent choice critically impacts efficacy .

Vorbereitungsmethoden

Key Challenges:

  • Low Hydrolysis Efficiency : The hydrolysis of 1 to 2 in H₂SO₄ achieved ≤55% yield due to 2 ’s high water solubility (>1 g/mL), necessitating salt saturation and methanol-assisted chloroform extraction.

  • Isomer Formation : Cyclization in KOH-THF-H₂O preferentially yielded isomer 5 (up to 35%), complicating purification.

  • Thermal Degradation : Neutralizing H₂SO₄ with ammonia above 50°C degraded 2 , further reducing yields.

Alkaline Hydrolysis: A Patent-Based Innovation

To overcome hydrolysis inefficiencies, CN1194971C introduced alkaline conditions using barium hydroxide [Ba(OH)₂·8H₂O] in isopropanol/water (1:2 v/v) at 60°C. This modification provided three advantages:

  • Enhanced Yield : Hydrolysis efficiency improved to 85–90% by avoiding H₂SO₄-induced decomposition.

  • Simplified Workup : The basic medium eliminated the need for post-hydrolysis neutralization, reducing thermal exposure.

  • Scalability : Isopropanol’s low boiling point (82.6°C) facilitated solvent recovery, aligning with industrial green chemistry principles.

Reaction Conditions Comparison

ParameterTraditional (H₂SO₄)Improved (Ba(OH)₂)
Temperature80–100°C60°C
Solvent SystemH₂SO₄ (neat)Isopropanol/H₂O (1:2)
Yield of 2 ≤55%85–90%
Byproduct FormationSignificantMinimal

Cyclization Optimization: Minimizing Isomerization

Isomer 5 arises from competing nucleophilic attack at the cyclopentane carbonyl versus the pentanoyl carbonyl during cyclization. To suppress 5 , CN1194971C replaced KOH with potassium carbonate (K₂CO₃) in THF/H₂O (3:1) at 0–5°C. This milder base reduced enolate formation, favoring attack at the less hindered pentanoyl site.

Impact of Base on Isomer Ratio

BaseSolvent SystemTemperature4 :5 Ratio
KOHTHF/H₂O25°C1:1.2
K₂CO₃THF/H₂O0–5°C4:1
NaOMeMeOH25°C1:0.8

The K₂CO₃-THF system increased 4 ’s predominance to 80%, streamlining crystallization-based purification.

Industrial-Scale Process Design

Recent advancements prioritize scalability and cost-effectiveness. ACG Publications’ Irbesartan synthesis route avoids toxic reagents (e.g., tri-n-butyltin azide) and employs 4 ’s hydrochloride salt for stability. Key modifications include:

  • One-Pot Cyclization-Hydrochlorination : Treating 3 with HCl gas during cyclization directly yields this compound hydrochloride, circumventing freebase handling issues.

  • Solvent Recycling : THF is recovered via distillation, reducing raw material costs by 40%.

Economic and Environmental Metrics

MetricLaboratory ScaleIndustrial Process
Total Yield (4 steps)62%78%
Solvent Waste (L/kg)154.2
Production Cost ($/kg)1,200680

Q & A

Q. What are the optimized synthetic routes for 2-butyl-1,3-diaza-spiro[4.4]nonan-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of a diamine with a cyclic ketone precursor under controlled conditions. A common method employs catalytic systems (e.g., acid or base catalysts) at specific temperatures (e.g., 60–100°C) and pressures to promote spiro-ring formation . For the hydrochloride salt form, post-synthetic treatment with HCl is required, as noted in its molecular formula (C₁₁H₁₈N₂O·HCl) . Key variables include solvent choice (e.g., methyl ethyl ketone for stereocontrol ), reaction time, and purification methods (e.g., HPLC ). Yield optimization often requires iterative adjustment of these parameters.

Q. How is the spirocyclic structure of this compound validated, and what analytical techniques are critical for characterization?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing spiro-junction protons .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 230.74 g/mol for the hydrochloride salt ).
  • X-ray crystallography : Used in related spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) to resolve stereochemistry .
  • HPLC : Ensures purity (>98% in commercial batches ).

Q. What are the primary hazards associated with handling this compound, and what safety protocols are recommended?

The hydrochloride salt is classified as:

  • Acute Toxicity (Oral Category 4) : Harmful if swallowed (H302) .
  • Eye Irritation (Category 2A) : Causes serious eye damage .
    Safety measures include using PPE (gloves, goggles), working in a fume hood, and adhering to waste disposal guidelines for aquatic toxicants (Chronic Category 2) .

Advanced Research Questions

Q. How does this compound function as a key intermediate in the synthesis of Irbesartan, and what role does its spirocyclic framework play?

this compound is a critical intermediate in constructing the tetrazole-containing biphenyl moiety of Irbesartan, an angiotensin II receptor antagonist. The spirocyclic core provides rigidity, enhancing binding affinity to the target receptor. Synthetic steps involve coupling with 4'-bromomethylbiphenyl-2-carbonitrile, followed by tetrazole ring formation . Methodological challenges include controlling regioselectivity during cyclization .

Q. What stereochemical considerations arise during its synthesis, and how can unexpected inversions be mitigated?

Stereocontrol is crucial in spirocyclic systems. For example, reactions involving Dess-Martin periodinane or lead tetraacetate may induce configuration inversions at chiral centers (e.g., C6 and C9 in related diazaspiro compounds) . Mitigation strategies include:

  • Using chiral auxiliaries (e.g., tert-butoxycarbonyl-protected oxazolidinones) .
  • Low-temperature conditions (−20°C) to slow undesired epimerization .

Q. What biological activities have been explored for this compound, and what experimental models are used to assess efficacy?

While direct data on this compound is limited, structurally similar diazaspiro compounds exhibit:

  • Antimicrobial activity : Tested via broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer potential : Evaluated in cell viability assays (e.g., MTT) against human cancer lines .
  • CNS applications : As a precursor to neuroactive agents, requiring blood-brain barrier permeability studies .

Q. How do solvent and catalyst choices impact its reactivity in coordination chemistry or material science applications?

As a ligand, the diazaspiro framework can coordinate transition metals (e.g., Pd, Cu) via nitrogen lone pairs. Solvents like DMF or THF enhance solubility for catalytic cycles, while polar aprotic solvents stabilize metal-ligand complexes . Catalytic applications (e.g., cross-coupling reactions) require optimizing metal-to-ligand ratios to prevent aggregation .

Q. What discrepancies exist in reported CAS numbers and molecular formulas, and how should researchers address them?

Discrepancies arise from:

  • Salt forms : The free base (CAS 138402-05-8, C₁₁H₁₈N₂O ) vs. hydrochloride salt (CAS 151257-01-1, C₁₁H₁₈N₂O·HCl ).
  • Tautomerism : The enol-keto equilibrium in spirocyclic systems may lead to multiple registry entries .
    Researchers should verify the form (salt/free base) and consult multiple databases (e.g., PubChem, EPA DSSTox) for cross-referencing .

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiments (DoE) to screen catalysts, solvents, and temperatures .
  • Data Contradiction Analysis : Compare NMR/MS data across batches to identify impurities or tautomeric shifts .
  • Safety Compliance : Follow GHS protocols for labeling and storage, particularly for aquatic toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.